molecular formula C13H9NO2 B3369656 4-Nitrofluorene CAS No. 24237-68-1

4-Nitrofluorene

Cat. No. B3369656
CAS RN: 24237-68-1
M. Wt: 211.22 g/mol
InChI Key: CYYBQMPZHMAEGT-UHFFFAOYSA-N
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Description

4-Nitrofluorene is a nitro-aromatic compound with the molecular formula C13H9NO2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon . Nitrofluorene derivatives have been explored as electron acceptors in the creation of dyes that absorb from the visible to the near and far infrared region .


Synthesis Analysis

The synthesis of nitrofluorene derivatives has been a topic of research. The process involves several challenges such as difficulty of purification, presence of side-reactions during synthesis, low availability of starting materials, and low reaction yields . A promising strategy involves identifying a molecule that already presents an absorption band in the near-infrared region and using it as an electron-accepting group .


Molecular Structure Analysis

The molecular structure of 4-Nitrofluorene consists of a fluorene core with a nitro group attached. The molecular formula is C13H9NO2, with an average mass of 211.216 Da and a monoisotopic mass of 211.063324 Da .


Chemical Reactions Analysis

Nitrofluorene derivatives have been used as tunable electron-withdrawing groups for acceptor–donor–acceptor (A–D–A) type non-fullerene acceptors . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .

Mechanism of Action

While the exact mechanism of action of 4-Nitrofluorene is not fully understood, it is known that nitrofurazone, a related compound, inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Safety and Hazards

Nitrofluorene and its derivatives are considered hazardous. They are suspected of causing cancer and are toxic to aquatic life with long-lasting effects . Personal protective equipment and adequate ventilation are recommended when handling these compounds .

Future Directions

Research on nitrofluorene derivatives is ongoing, with a focus on their use as electron acceptors in the creation of dyes that absorb from the visible to the near and far infrared region . The development of new synthesis strategies and a better understanding of their properties and mechanisms of action are areas of active research .

properties

IUPAC Name

4-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBQMPZHMAEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178930
Record name Fluorene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrofluorene

CAS RN

24237-68-1
Record name 4-Nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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